Cas no 1804388-50-8 (2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine)

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine
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- インチ: 1S/C7HBrF3N3O3/c8-6-3(1-12)5(17-7(9,10)11)4(2-13-6)14(15)16/h2H
- InChIKey: SPLLUMYJSYOXKT-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C(=C(C=N1)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 350
- XLogP3: 2.6
- トポロジー分子極性表面積: 91.7
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004900-1g |
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine |
1804388-50-8 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A026004900-500mg |
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine |
1804388-50-8 | 97% | 500mg |
$1,038.80 | 2022-04-02 |
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridineに関する追加情報
2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine, identified by the CAS number 1804388-50-8, is a highly functionalized aromatic heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This molecule is characterized by its pyridine ring, which is substituted with bromine, cyano, nitro, and trifluoromethoxy groups at specific positions, making it a versatile building block for organic synthesis.
Recent studies have highlighted the importance of such multifunctional pyridine derivatives in drug discovery and material science. The presence of electron-withdrawing groups like bromine, cyano, nitro, and trifluoromethoxy significantly influences the electronic properties of the pyridine ring, enhancing its reactivity in various chemical transformations. These groups also contribute to the compound's stability and solubility, making it an ideal candidate for advanced chemical applications.
In the field of pharmacology, 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine has shown promise as a lead compound in the development of novel anti-cancer agents. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, potentially due to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. The trifluoromethoxy group, in particular, has been shown to enhance bioavailability and reduce toxicity in preclinical models.
Furthermore, this compound has been explored in the context of agrochemicals. Its ability to act as a potent herbicide has been reported in recent studies, where it was found to inhibit specific plant enzymes responsible for photosynthesis and nutrient uptake. The bromine substituent plays a crucial role in modulating the compound's selectivity towards target enzymes while minimizing adverse effects on non-target organisms.
In terms of synthesis, the preparation of 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine involves a multi-step process that typically begins with the nitration of a suitable pyridine derivative followed by sequential substitution reactions to introduce the other functional groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.
The structural complexity of this compound also makes it an attractive candidate for materials science applications. For instance, its electron-deficient aromatic ring can serve as a platform for designing new π-conjugated materials with potential applications in organic electronics. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electrical conductivity and thermal stability.
In conclusion, 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine is a remarkable compound with diverse applications across multiple disciplines. Its unique combination of functional groups endows it with exceptional chemical properties that make it a valuable tool in drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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